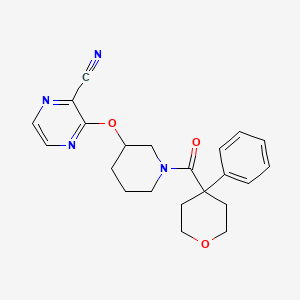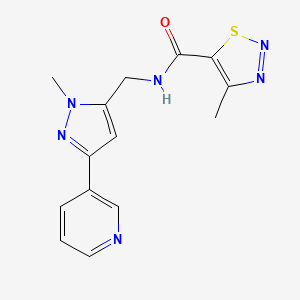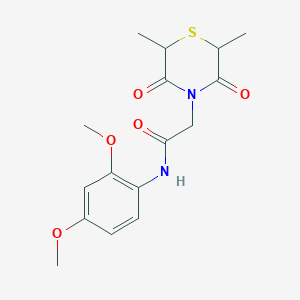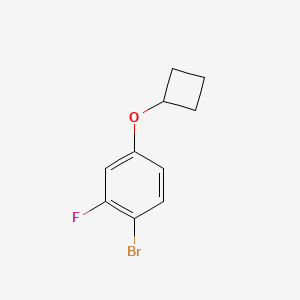
Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro-
Vue d'ensemble
Description
Compounds like “Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro-” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring which is a six-membered ring with alternating double and single bonds, and it’s substituted with different functional groups .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution reactions. The bromine, cyclobutoxy, and fluoro groups can be introduced onto the benzene ring using respective reagents .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques like NMR, IR, and Mass Spectrometry .Chemical Reactions Analysis
Aromatic compounds like this can undergo various reactions, most notably electrophilic aromatic substitution. The nature and position of the substituents can greatly influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, solubility, etc., can be determined using various experimental techniques .Applications De Recherche Scientifique
Brominated and fluorinated benzene derivatives are often used in organic chemistry as intermediates in the synthesis of more complex molecules. They can participate in various types of reactions, including substitution reactions, coupling reactions, and others. The specific applications can vary widely depending on the other functional groups present in the molecule and the specific conditions used in the reactions.
- Field : Organic Chemistry
- Application : These compounds are often used as intermediates in the synthesis of more complex molecules .
- Method : They can participate in various types of reactions, including substitution reactions, coupling reactions, and others .
- Results : The specific applications can vary widely depending on the other functional groups present in the molecule and the specific conditions used in the reactions .
- Field : Organic Chemistry
- Application : Halogenation is an example of electrophilic aromatic substitution .
- Method : In electrophilic aromatic substitutions, a benzene is attacked by an electrophile which results in substitution of hydrogens .
- Results : However, halogens are not electrophilic enough to break the aromaticity of benzenes, which require a catalyst to activate .
Brominated and Fluorinated Benzene Derivatives in Organic Chemistry
Electrophilic Aromatic Substitution Reactions
Synthesis of Substances
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-4-cyclobutyloxy-2-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-9-5-4-8(6-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPJUDJWHRAECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

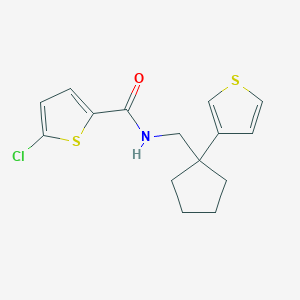
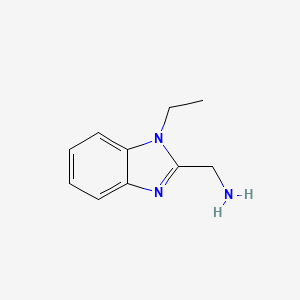
![4-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2660441.png)
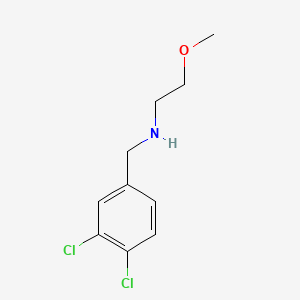
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2660443.png)
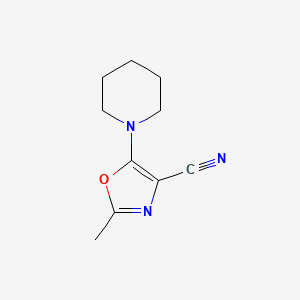
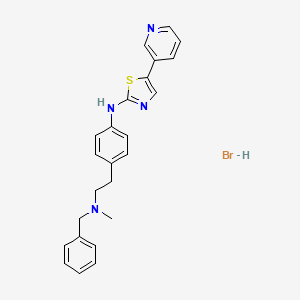
![{7-Azaspiro[4.5]decan-8-yl}methanol](/img/structure/B2660448.png)
![N-(1-cyanocyclopentyl)-2-[4-(6-fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2660449.png)
![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2660450.png)

